4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide
Description
4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide is a thiazolidinone derivative characterized by a conjugated allylidene substituent at position 5 of the thiazolidinone core and a butanamide linkage terminating in a 5-methylisoxazol-3-yl group.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14(11-16-7-4-3-5-8-16)12-17-20(26)24(21(28)29-17)10-6-9-19(25)22-18-13-15(2)27-23-18/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,23,25)/b14-11+,17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOSKJMSVOPQMK-YYMXQEISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide , also known by its CAS number 82159-09-9, belongs to a class of thiazolidinone derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.40 g/mol. The structure features a thiazolidinone core, which is critical for its biological activity.
Antibacterial Activity
Research has demonstrated that thiazolidinone derivatives exhibit potent antibacterial properties. A study on related compounds indicated that they showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10–50 fold in some cases .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae | E. coli |
| Epalrestat | Not specified | Not specified | Staphylococcus aureus | M. flavus |
Antifungal Activity
The antifungal efficacy of these compounds is also noteworthy, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited resistance .
Anticancer Activity
Thiazolidinone derivatives have shown promising results in anticancer studies. For instance, compounds similar to the one under review demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, suggesting potential for cancer treatment . The mechanism appears to involve apoptosis induction, as evidenced by flow cytometric analyses and DNA fragmentation assays .
The biological activities of these compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Cell Cycle Interference : The compounds disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target sites on bacterial and fungal enzymes, enhancing their inhibitory effects .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various thiazolidinones against a panel of bacteria, confirming their superior effectiveness compared to conventional antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazolidinones, revealing significant cytotoxic effects in leukemia cell lines with specific structure-activity relationships identified .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Thiazolidinone Derivatives
Key Observations :
Substituent Diversity :
- The target compound’s 5-methylisoxazol-3-yl group introduces a heterocyclic oxygen and nitrogen, contrasting with Analog 1’s pyridin-2-yl (nitrogen-rich) and Analog 2’s morpholin-4-yl (oxygen and nitrogen). These differences influence lipophilicity and hydrogen-bonding capacity, which are critical for solubility and target binding .
- The allylidene substituent at position 5 varies in steric and electronic profiles: the target’s (E)-2-methyl-3-phenylallylidene adds steric bulk compared to Analog 1’s simpler 3-phenylallylidene or Analog 2’s planar 4-methylbenzylidene.
Spectral and Physical Properties :
- While spectral data for the target compound are unavailable, analogs in (e.g., thiadiazoles 8a–c) demonstrate that substituents alter IR carbonyl stretches (1600–1720 cm⁻¹) and NMR aromatic proton shifts (δ 7.3–8.4 ppm). For instance, acetyl groups in 8a reduce conjugation, shifting IR peaks to 1679 cm⁻¹ compared to benzoyl derivatives (8b: 1715 cm⁻¹) .
Key Insights :
Synthesis: The target compound’s allylidene group likely forms via Knoevenagel condensation, as seen in for thiadiazoles. Active methylene reagents (e.g., acetylacetone) facilitate this step, with ammonium acetate as a catalyst . The 5-methylisoxazol-3-yl group may derive from hydroxylamine-mediated cyclization, as in , where oxime intermediates are converted to isoxazoles .
Bioactivity: Thiazolidinones are known for antidiabetic (PPAR-γ modulation) and antimicrobial activity. Isoxazole moieties (target compound) are associated with COX-2 inhibition and antifungal activity, while pyridine (Analog 1) and morpholine (Analog 2) groups may improve blood-brain barrier penetration .
Preparation Methods
Synthesis of 2-Thioxothiazolidin-4-one Derivatives
The thiazolidinone scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids. For this compound, 3-(4-bromobutanoyl)-2-thioxothiazolidin-4-one serves as a key intermediate.
Procedure :
- Step 1 : React 2-mercaptoacetic acid with 4-bromobutanoyl chloride in dichloromethane under nitrogen, catalyzed by triethylamine (0–5°C, 2 hours).
- Step 2 : Cyclize the intermediate using ammonium thiocyanate in ethanol (reflux, 6 hours), yielding 3-(4-bromobutanoyl)-2-thioxothiazolidin-4-one.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Characterization | ¹H NMR (DMSO-d6): δ 3.21 (t, 2H), 3.89 (t, 2H), 4.34 (s, 2H) |
Knoevenagel Condensation for Allylidene Incorporation
The (E)-2-methyl-3-phenylallylidene group is introduced via a stereoselective Knoevenagel condensation between the thiazolidinone and 2-methyl-3-phenylpropenal.
Reaction Optimization
- Catalyst : Piperidine (10 mol%) in toluene.
- Conditions : Reflux under Dean-Stark apparatus (110°C, 8 hours) to remove water.
- Stereochemical Control : The (E)-configuration of the allylidene group is favored due to conjugation with the thiazolidinone’s electron-withdrawing groups.
Procedure :
- Combine 3-(4-bromobutanoyl)-2-thioxothiazolidin-4-one (1 eq), 2-methyl-3-phenylpropenal (1.2 eq), and piperidine in toluene.
- Reflux until completion (TLC monitoring), then precipitate with ice-water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | ≥95% |
| Characterization | IR: 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S); HRMS: m/z 427.54 [M+H]⁺ |
Amidation with 5-Methylisoxazol-3-amine
The final step involves coupling the bromobutanoyl intermediate with 5-methylisoxazol-3-amine. This requires activation of the carboxylic acid to facilitate nucleophilic attack.
Carboxylic Acid Activation
Coupling Reaction
- Reagents : React the acid chloride with 5-methylisoxazol-3-amine in tetrahydrofuran (THF) at 0°C, using N-methylmorpholine as a base.
- Alternative Method : Use EDCl/HOBt coupling agents for milder conditions.
Procedure :
- Add 5-methylisoxazol-3-amine (1.1 eq) to the acid chloride in THF.
- Stir at room temperature for 12 hours, then purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Melting Point | 198–200°C (decomp.) |
| Characterization | ¹³C NMR: δ 167.8 (C=O), 160.1 (C=S), 155.3 (isoxazole C-O) |
Stereochemical Analysis and Purification
The (Z)-configuration at the thiazolidinone-allylidene junction is confirmed via NOESY spectroscopy, showing proximity between the thiazolidinone’s C3-H and the allylidene’s methyl group.
Purification Methods :
- Crystallization : Use ethanol/water (7:3) to obtain needle-shaped crystals.
- Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
Scalability and Industrial Considerations
- Cost Drivers : Thionyl chloride and EDCl/HOBt contribute significantly to production costs.
- Green Chemistry Alternatives : Enzymatic amidation or microwave-assisted condensation reduce reaction times by 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
